REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][NH:12][S:13]([C:16]1[CH:25]=[CH:24][CH:23]=[C:22]2[C:17]=1[CH:18]=[CH:19][N:20]=[CH:21]2)(=[O:15])=[O:14])=[O:7])([CH3:4])([CH3:3])[CH3:2].N(C(N(C)C)=O)=NC(N(C)C)=O.[C:38]1([CH2:44][CH2:45][CH2:46][OH:47])[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.C(P(CCCC)CCCC)CCC>O1CCCC1>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH2:11][N:12]([S:13]([C:16]1[CH:25]=[CH:24][CH:23]=[C:22]2[C:17]=1[CH:18]=[CH:19][N:20]=[CH:21]2)(=[O:14])=[O:15])[CH2:46][CH2:45][CH2:44][C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3].[C:38]1([CH2:44][CH2:45][CH2:46][OH:47])[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1
|
Name
|
Intermediate 1
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCNS(=O)(=O)C1=C2C=CN=CC2=CC=C1
|
Name
|
|
Quantity
|
1200 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)N(C)C)C(=O)N(C)C
|
Name
|
|
Quantity
|
710 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
ice cooling and stirred at room temperature under argon atmosphere for 13.5 hours
|
Duration
|
13.5 h
|
Type
|
CUSTOM
|
Details
|
The precipitates in the reaction mixture
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated from the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (hexane/ethyl acetate mixed solvent)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCCN(CCCC1=CC=CC=C1)S(=O)(=O)C1=C2C=CN=CC2=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |